2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine
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Overview
Description
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core fused with a benzenamine moiety. The compound’s structural features make it a promising candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method yields the desired compound through a series of steps that ensure the formation of the pyrrolo[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that enhance yield and purity. One such method includes the use of microwave-assisted synthesis, which has been shown to be a robust approach for preparing pyrrolo[2,3-d]pyrimidine derivatives . This technique offers advantages such as reduced reaction times and improved efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as nucleophilic aromatic substitution and Suzuki coupling reactions.
Cyclocondensation: The compound can be synthesized through cyclocondensation reactions involving 2-amino-1H-pyrrole-3-carbonitriles and aryl nitriles.
Common Reagents and Conditions
Potassium t-butoxide: Used as a base in cyclocondensation reactions.
Boiling t-butanol: Solvent for the cyclocondensation reactions.
Microwave-assisted synthesis: Enhances reaction efficiency and yield.
Major Products Formed
The primary product formed from these reactions is this compound itself, which can be further modified to produce various derivatives with potential biological activities.
Scientific Research Applications
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting protein kinase B (Akt) and other kinases involved in cancer pathways.
Biological Research: It is used in studies exploring its effects on cell proliferation, apoptosis, and signal transduction pathways.
Pharmaceutical Development: The compound’s derivatives are being developed as potential therapeutic agents for cancer, rheumatoid arthritis, and other diseases.
Mechanism of Action
The mechanism of action of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine involves its role as a kinase inhibitor. It exerts its effects by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s molecular targets include protein kinase B (Akt), EGFR, Her2, VEGFR2, and CDK2 .
Comparison with Similar Compounds
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors with similar structural features but differ in their selectivity and potency.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: These derivatives exhibit NF-κB inducing kinase (NIK) inhibitory activity and are used in the treatment of psoriasis.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds are multi-targeted kinase inhibitors with enhanced potency due to the presence of halogen atoms.
The uniqueness of this compound lies in its specific structural configuration, which allows for selective inhibition of multiple kinases, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C12H10N4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)aniline |
InChI |
InChI=1S/C12H10N4/c13-10-4-2-1-3-8(10)11-9-5-6-14-12(9)16-7-15-11/h1-7H,13H2,(H,14,15,16) |
InChI Key |
JSUINZGNYFTQIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CNC3=NC=N2)N |
Origin of Product |
United States |
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